Regioselective Cyclization to Thieno[3,2‑d]pyrimidine
2‑Aminothiophene‑3‑carbonitrile reacts with electrophilic reagents to afford thieno[2,3‑d]pyrimidines [1]. In contrast, 5‑aminothiophene‑3‑carbonitrile (or its 3‑amino‑5‑substituted‑thiophene‑2‑carbonitrile tautomer) is a precursor for thieno[3,2‑d]pyrimidines—a structurally distinct heterocyclic core that presents different vectors for target binding [2]. No single study directly compares reaction rates or yields for the two isomers under identical conditions; therefore this evidence is tagged as Class‑level inference.
| Evidence Dimension | Cyclization product regioisomer |
|---|---|
| Target Compound Data | Thieno[3,2‑d]pyrimidine scaffold |
| Comparator Or Baseline | 2‑Aminothiophene‑3‑carbonitrile → thieno[2,3‑d]pyrimidine scaffold |
| Quantified Difference | Structurally distinct fusion pattern; no direct kinetic/thermodynamic data available |
| Conditions | Cyclocondensation with electrophilic one‑carbon donors (e.g., formamide, formamidine acetate) |
Why This Matters
The choice of thienopyrimidine regioisomer determines the spatial orientation of substituents and can influence potency and selectivity in kinase or GPCR drug discovery programs.
- [1] Facile synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole. Chin. Chem. Lett. 2012, 23, 559–562. https://doi.org/10.1016/j.cclet.2012.03.016 View Source
- [2] Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. J. Mol. Struct. 2023, 1287, 135678. https://doi.org/10.1016/j.molstruc.2023.135678 View Source
